molecular formula C14H21BO3 B3132301 2-(3-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 365564-09-6

2-(3-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B3132301
CAS RN: 365564-09-6
M. Wt: 248.13 g/mol
InChI Key: XBGRLNYRWRLBAI-UHFFFAOYSA-N
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Description

The compound is a boronic acid derivative, which are commonly used in organic synthesis . Boronic acids are known for their versatility in various chemical reactions, particularly in the Suzuki reaction, a type of cross-coupling reaction .


Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic acids and their derivatives are often synthesized through reactions involving organometallic compounds . The exact method would depend on the specific structure of the compound .


Chemical Reactions Analysis

Boronic acids and their derivatives are known for their reactivity in various types of organic reactions . They can participate in coupling reactions, condensation reactions, and other types of transformations .

Scientific Research Applications

Antitumor and Antiangiogenic Effects

Research on catechol estrogens, which are chemically reactive metabolites related to the chemical structure of interest, has explored their antitumor and antiangiogenic effects. Studies have suggested that certain estrogen metabolites might play a protective role against estrogen-induced cancers through their unique molecular mechanisms of action (Zhu & Conney, 1998).

Applications in Organic Synthesis

Benzoxaboroles, closely related to the compound due to the boron-containing structure, have found extensive applications as building blocks and protecting groups in organic synthesis. They have also shown potential biological activity and are under clinical trials, underscoring their importance in medicinal chemistry (Adamczyk-Woźniak et al., 2009).

Scintillation Properties

Plastic scintillators incorporating polymethyl methacrylate and various luminescent dyes have been reviewed, highlighting the potential for using specific compounds to improve scintillation efficiency, optical transparency, and stability under various conditions (Salimgareeva & Kolesov, 2005).

Wood Modification and Protection

Organo-silicon compounds, through their application on wood, have demonstrated improvements in dimensional stability, durability, fire resistance, and hydrophobation. This suggests potential applications of related compounds in enhancing wood properties for various industrial applications (Mai & Militz, 2004).

Potential as Alternative Medicine

Osthole, a compound found in several medicinal plants and chemically similar to the compound of interest, has shown multiple pharmacological actions, including neuroprotective and osteogenic effects. This underscores the potential of related compounds in developing alternative medicines with multifaceted benefits (Zhang et al., 2015).

Mechanism of Action

The mechanism of action of a chemical compound depends on its structure and the context in which it is used. For example, in a biological context, the mechanism of action would refer to how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should always be followed to ensure safety .

properties

IUPAC Name

2-(3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10-7-11(9-12(8-10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGRLNYRWRLBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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